Dazostinag disodium

Description

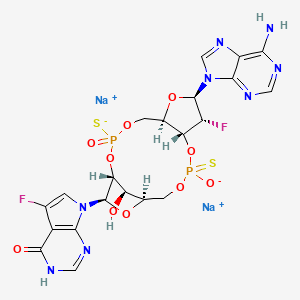

Structure

2D Structure

Properties

CAS No. |

2553413-93-5 |

|---|---|

Molecular Formula |

C21H20F2N8Na2O10P2S2 |

Molecular Weight |

754.5 g/mol |

IUPAC Name |

disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |

InChI Key |

DSMDURFDSXGNPW-RLKXMDTLSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dazostinag Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (formerly TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation by Dazostinag initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor immune response by activating innate and adaptive immune cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity to STING, its functional activity in vitro and in vivo, and detailed methodologies for key experiments cited in its preclinical characterization.

Core Mechanism of Action: STING Agonism

This compound functions as a direct agonist of the STING protein (also known as transmembrane protein 173, TMEM173), a critical component of the innate immune system.[1][2] The STING pathway is responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon administration, Dazostinag binds to and activates STING, initiating a downstream signaling cascade that results in potent immune activation.[1][2]

Signaling Pathway

The activation of STING by Dazostinag triggers a well-defined signaling pathway:

-

STING Activation: Dazostinag binding induces a conformational change in the STING protein, leading to its activation.

-

TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor, Interferon Regulatory Factor 3 (IRF3).

-

Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3]

This cascade of events ultimately leads to the establishment of a pro-inflammatory tumor microenvironment and the induction of a potent anti-tumor immune response.

Quantitative Pharmacological Data

The interaction of this compound with the STING protein and its functional consequences have been quantified through various in vitro assays.

Table 1: STING Binding Affinity of this compound

| Species | Dissociation Constant (Kd) (µM) | Assay Type | Reference |

| Human | 0.027 ± 0.008 | TR-FRET | |

| Mouse | ≤ 0.010 ± 0.0008 | TR-FRET | |

| Rat | 0.008 ± 0.001 | TR-FRET | |

| Cynomolgus Monkey | 0.011 ± 0.001 | TR-FRET |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | EC50 (µM) | Reference |

| IFN Activation | HEK293T (with digitonin) | ISRE Reporter | 0.09 ± 0.07 | |

| IFN Activation | HEK293T (without digitonin) | ISRE Reporter | 0.3 ± 0.11 | |

| IFN Activation | THP1-Dual | ISG Reporter | 1.53 ± 0.45 | |

| IFN Activation | RAW-Lucia ISG | ISG Reporter | 1.78 ± 0.48 | |

| Dendritic Cell Activation | Mouse BMDC | - | 0.32 | |

| Dendritic Cell Activation | Human MoDC | - | 1.27 | |

| NK Cell Activation | - | - | 0.271 | |

| CD8+ T Cell Activation | - | - | 0.216 | |

| CD4+ T Cell Activation | - | - | 0.249 |

In Vivo Anti-Tumor Activity

Preclinical studies in syngeneic mouse tumor models have demonstrated the potent anti-tumor efficacy of this compound. Intravenous administration of Dazostinag resulted in significant, T cell-dependent anti-tumor activity in models such as A20 (lymphoma) and CT26.WT (colon carcinoma). This anti-tumor effect is associated with a dose-dependent increase in cytokine responses and enhanced activation and proliferation of immune cells within the tumor microenvironment.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of this compound to the STING protein.

-

Principle: The assay measures the competition between Dazostinag and a fluorescently labeled STING ligand for binding to a tagged STING protein. A terbium-labeled antibody that binds to the tagged STING protein serves as the FRET donor, and the fluorescent ligand serves as the acceptor. When the fluorescent ligand is bound to STING, FRET occurs. Dazostinag displaces the fluorescent ligand, leading to a decrease in the FRET signal.

-

General Protocol:

-

A recombinant, tagged STING protein (e.g., His-tagged) is incubated with a terbium-labeled anti-tag antibody.

-

A fluorescently labeled STING ligand (tracer) is added to the mixture.

-

Varying concentrations of this compound are added to compete with the tracer for binding to STING.

-

The reaction is incubated to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission is calculated.

-

The Kd value is determined by analyzing the competition binding curve.

-

STING Pathway Activation Assay (Western Blot)

This method is used to confirm the activation of the STING signaling pathway by detecting the phosphorylation of key downstream proteins.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of STING, TBK1, and IRF3.

-

General Protocol:

-

Culture relevant cells (e.g., THP-1 or CT26.WT) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3. Also, probe for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH) for normalization.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vitro Functional Assays

These assays quantify the induction of type I interferon signaling in response to Dazostinag treatment.

-

Principle: Reporter cell lines (e.g., THP1-Dual™ or RAW-Lucia™ ISG) are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE) or an interferon-stimulated gene (ISG) promoter. Activation of the STING pathway leads to the production of type I interferons, which in turn activate the reporter gene, producing a measurable signal.

-

General Protocol:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Measure the activity of the reporter protein in the cell supernatant or lysate using a luminometer or spectrophotometer.

-

Calculate the EC50 value from the dose-response curve.

-

These assays assess the ability of Dazostinag to activate various immune cell populations.

-

Principle: Primary immune cells (e.g., dendritic cells, NK cells, T cells) are treated with Dazostinag, and their activation is measured by monitoring the upregulation of cell surface activation markers (e.g., CD86, CD69) using flow cytometry.

-

General Protocol:

-

Isolate primary immune cells from human or mouse sources.

-

Culture the cells and treat them with different concentrations of this compound for a defined period (e.g., 24 hours).

-

Stain the cells with fluorescently labeled antibodies against specific cell surface activation markers.

-

Analyze the cells using a flow cytometer to quantify the percentage of activated cells and the mean fluorescence intensity of the activation markers.

-

Determine the EC50 for the activation of each cell type.

-

In Vivo Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of Dazostinag in an immunocompetent setting.

-

Principle: Mouse cancer cells (e.g., CT26 or A20) are implanted into mice of the same genetic background (e.g., BALB/c). This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.

-

General Protocol:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1-2 mg/kg) or vehicle control intravenously according to a defined schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).

-

Conclusion

This compound is a potent STING agonist that activates the innate immune system to drive a robust and durable anti-tumor response. Its mechanism of action is well-characterized, involving direct binding to STING and activation of the TBK1-IRF3 signaling axis, leading to the production of type I interferons and subsequent activation of a broad range of immune cells. The quantitative pharmacological data and the results from preclinical in vivo models provide a strong rationale for its clinical development as an immuno-oncology agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cancer immunology and drug development.

References

The Role of Dazostinag Disodium in STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a potent immunomodulatory agent, it activates innate and adaptive immune responses, demonstrating significant antitumor activity in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role in the activation of the STING signaling cascade, and presents key quantitative data and experimental methodologies for its evaluation.

Introduction to the STING Pathway and this compound

The cyclic GMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an effective antitumor immune response by promoting dendritic cell (DC) maturation, enhancing antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes.

This compound has been developed as a STING agonist designed for intravenous administration, enabling systemic delivery and broad access to tumor sites and lymphoid tissues.[1] Its therapeutic potential lies in its ability to convert immunologically "cold" tumors, often resistant to immunotherapy, into "hot" tumors with an inflamed microenvironment susceptible to immune-mediated destruction.

Mechanism of Action of this compound

This compound functions as a direct agonist of the STING protein. Its binding initiates a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.[2]

Simultaneously, the activated STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines that further contribute to the antitumor immune response.

Below is a diagram illustrating the STING signaling pathway and the role of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro STING Pathway Activation by this compound

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| HEK293T (human WT STING) | ISRE Reporter | EC50 | 0.3 ± 0.11 | [2] |

| HEK293T (human WT STING, permeabilized) | ISRE Reporter | EC50 | 0.09 ± 0.07 | [2] |

| THP1-Dual (human) | ISG Reporter | EC50 | 1.53 ± 0.45 | [2] |

| RAW-Lucia ISG (murine) | ISG Reporter | EC50 | 1.78 ± 0.48 |

Table 2: In Vitro Immune Cell Activation by this compound

| Cell Type | Activation Marker | Parameter | Value (μM) | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 | EC50 | 0.32 | MedChemExpress |

| Human Monocyte-Derived Dendritic Cells (MoDCs) | CD86 | EC50 | 1.27 | MedChemExpress |

| Natural Killer (NK) Cells | - | EC50 | 0.271 | MedChemExpress |

| CD8+ T Cells | - | EC50 | 0.216 | MedChemExpress |

| CD4+ T Cells | - | EC50 | 0.249 | MedChemExpress |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Regimen (i.v.) | Outcome | Reference |

| A20 syngeneic tumors (BALB/c mice) | 1 mg/kg/day, 2 mg/kg/day for 13 days | Significant T cell-dependent antitumor activity | MedChemExpress |

| CT26.WT syngeneic tumors (BALB/c mice) | 1 mg/kg/day, 2 mg/kg/day for 13 days | Significant T cell-dependent antitumor activity | MedChemExpress |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

In Vitro STING Activation Assay (ISRE Reporter)

Objective: To quantify the activation of the STING pathway by measuring the induction of an Interferon-Stimulated Response Element (ISRE)-driven reporter gene.

Methodology:

-

Cell Culture: HEK293T cells, which lack endogenous STING, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with a plasmid encoding human wild-type STING (R232 variant) and a pNL(NLucP/ISRE/Hygro) vector containing a NanoLuc luciferase reporter gene under the control of an ISRE promoter.

-

Cell Permeabilization (Optional): For some experiments, cells are permeabilized with digitonin to facilitate the entry of this compound.

-

Treatment: Transfected cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).

-

Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vitro Immune Cell Activation Assay (Flow Cytometry)

Objective: To assess the activation of dendritic cells (DCs) following treatment with this compound.

Methodology:

-

Cell Isolation and Culture: Mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs) are cultured in appropriate media.

-

Treatment: Cells are treated with a dose range of this compound for various time points (e.g., 1, 3, 6, 24, 48, 72 hours).

-

Flow Cytometry Staining: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers, including the DC activation marker CD86.

-

Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed to determine the percentage of CD86-positive cells and the mean fluorescence intensity, from which the EC50 is calculated.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a syngeneic mouse tumor model.

Methodology:

-

Tumor Cell Inoculation: BALB/c mice are subcutaneously inoculated with A20 or CT26.WT tumor cells.

-

Treatment: Once tumors reach a palpable size, mice are treated with either vehicle control or this compound administered intravenously at specified doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At specified time points, blood and tumor tissue can be collected to analyze cytokine levels and immune cell infiltration and activation.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.

Below is a diagram illustrating the general workflow for evaluating this compound's efficacy.

Conclusion

This compound is a promising STING agonist with a well-defined mechanism of action that leverages the body's innate immune system to fight cancer. Its ability to be administered systemically offers a significant advantage in treating a wide range of solid tumors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and other STING agonists. Continued research and clinical development will be crucial in fully elucidating its role in the evolving landscape of cancer immunotherapy.

References

Dazostinag Disodium: A Technical Overview of its Role in Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Dazostinag disodium (also known as TAK-676) is a novel, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, which has demonstrated significant potential in immuno-oncology.[1][2] Its primary mechanism of action involves the activation of the STING signaling pathway, leading to the robust production of type I interferons (IFNs) and subsequent innate and adaptive immune responses.[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its role in type I IFN production, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.

Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein crucial for the innate immune system's response to cytosolic DNA. The activation of STING by dazostinag initiates a signaling cascade that mimics the natural response to intracellular pathogens, ultimately leading to the transcription of type I IFNs and other pro-inflammatory cytokines. This process is central to the antitumor effects observed in preclinical and clinical studies.

The canonical cGAS-STING pathway, which dazostinag leverages, can be summarized as follows:

-

STING Activation: Dazostinag binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.

-

TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus.

-

Type I Interferon Gene Transcription: In the nucleus, phosphorylated IRF3 acts as a transcription factor, binding to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-α and IFN-β).

-

Autocrine and Paracrine Signaling: The secreted type I interferons can then act in an autocrine or paracrine manner, binding to their receptors on immune cells and tumor cells. This binding activates the JAK-STAT signaling pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that contribute to an anti-tumor microenvironment.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical studies investigating the activity of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| THP1-Dual Human AML Cells | STING-TBK1-IRF3 Pathway Activation | Concentration Range | 1.1, 3.3, and 10 µM | |

| CT26.WT Cells | STING-TBK1-IRF3 Pathway Activation | Concentration Range | 1.1, 3.3, and 10 µM | |

| Mouse BM-derived Dendritic Cells | Immune Cell Activation | Concentration Range | 0-1 µM | |

| Mouse Monocyte-Derived Dendritic Cells (MoDC) | Activation | EC50 | 1.27 µM | |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Activation | EC50 | 0.32 µM | |

| Mouse Natural Killer (NK) Cells | Activation | EC50 | 0.271 µM | |

| Mouse CD8+ T Cells | Activation | EC50 | 0.216 µM | |

| Mouse CD4+ T Cells | Activation | EC50 | 0.249 µM | |

| HEK293T cells (transiently transfected with human WT STING) | IFN Activation (without digitonin) | EC50 | 0.3 ± 0.11 µmol/L | |

| HEK293T cells (transiently transfected with human WT STING) | IFN Activation (with digitonin) | EC50 | 0.09 ± 0.07 µmol/L | |

| THP1-Dual reporter cell line | IFN Activation | EC50 | 1.53 ± 0.45 µmol/L | |

| RAW-Lucia ISG reporter cell line | IFN Activation | EC50 | 1.78 ± 0.48 µmol/L |

Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice

| Animal Model | Dosing Regimen | Observation | Reference |

| Mice | 0.025-2 mg/kg; i.v.; single dose | Well tolerated, dose-proportional pharmacokinetics in plasma, higher exposure in tumor. | |

| BALB/c mice bearing A20 syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Significant T cell–dependent in vivo antitumor activity. | |

| BALB/c mice bearing CT26.WT syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Induced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME. | |

| Balb/C mice bearing CT26-GCC tumors | 0.1 mg/kg; single dose | Half-life of 33 h and AUC(last) value of 51432 h·nM. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.

Protocol 1: In Vitro STING Pathway Activation Assay

-

Objective: To determine if this compound activates the STING-TBK1-IRF3 pathway.

-

Cell Lines: THP1-Dual human AML cells and CT26.WT cells.

-

Methodology:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

This compound is added to the cell cultures at varying concentrations (e.g., 1.1, 3.3, and 10 µM) for a specified incubation period (e.g., 2 hours).

-

Following incubation, cells are lysed, and protein extracts are collected.

-

Western blotting is performed to detect the phosphorylation of STING, TBK1, and IRF3. Antibodies specific to the phosphorylated forms of these proteins (e.g., pSTING, pTBK1 (S172), pIRF3 (S396)) are used.

-

Total protein levels of STING, TBK1, and IRF3 are also measured as loading controls.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway activation.

-

-

Expected Outcome: A dose-dependent increase in the phosphorylation of STING, TBK1, and IRF3 in STING-expressing cells, indicating activation of the pathway.

Protocol 2: In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse model.

-

Animal Model: BALB/c mice.

-

Tumor Model: Subcutaneous implantation of A20 or CT26.WT syngeneic tumor cells.

-

Methodology:

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered intravenously at specified doses (e.g., 1 mg/kg/d, 2 mg/kg/d) for a defined period (e.g., 13 days). The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, tumors and lymphoid tissues may be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.

-

-

Expected Outcome: Significant inhibition of tumor growth in the dazostinag-treated group compared to the control group, indicating in vivo antitumor efficacy.

Conclusion

This compound is a potent STING agonist that effectively activates the innate immune system through the induction of type I interferons. Preclinical data robustly support its mechanism of action and demonstrate significant antitumor activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising immunotherapeutic agent. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in various cancer types.

References

Preclinical Pharmacology of Dazostinag Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazostinag disodium (TAK-676) is a potent and systemically active small molecule agonist of the Stimulator of Interferatorn Genes (STING) protein. This document provides an in-depth technical overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and available safety data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of immuno-oncology. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This compound has been developed as a novel STING agonist with the potential for systemic administration, offering a promising therapeutic strategy for the treatment of various cancers.[1][2]

Mechanism of Action

This compound is a direct agonist of the STING protein.[1] Its binding to STING induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other inflammatory genes.[1] This signaling cascade ultimately leads to the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the tumor microenvironment.

Caption: this compound-induced STING signaling pathway.

Pharmacodynamics

In Vitro Activity

This compound demonstrates potent activation of the STING pathway in various cell lines. The half-maximal effective concentrations (EC50) for STING activation and subsequent immune cell activation are summarized in the tables below.

Table 1: In Vitro STING Activation by this compound

| Cell Line | Assay | EC50 (µM) |

| HEK293T-hSTING | ISRE Reporter | 0.3 ± 0.11 |

| THP1-Dual™ | ISG Reporter | 1.53 ± 0.45 |

| RAW-Lucia™ ISG | ISG Reporter | 1.78 ± 0.48 |

Table 2: In Vitro Immune Cell Activation by this compound (24h treatment)

| Cell Type | Activation Marker | EC50 (µM) |

| Mouse Monocyte-Derived Dendritic Cells (MoDC) | CD86 | 1.27 |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | CD86 | 0.32 |

| Mouse Natural Killer (NK) Cells | CD69 | 0.271 |

| Mouse CD8+ T Cells | CD69 | 0.216 |

| Mouse CD4+ T Cells | CD69 | 0.249 |

In Vivo Activity

Intravenous administration of this compound in syngeneic mouse tumor models leads to a dose-dependent anti-tumor response. This anti-tumor activity is associated with the induction of pro-inflammatory cytokines and the activation of immune cells within the tumor microenvironment.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Dosing Regimen (i.v.) | Outcome |

| A20 Lymphoma | 1 mg/kg/day for 13 days | Significant T cell-dependent anti-tumor activity |

| CT26 Colon Carcinoma | 2 mg/kg/day for 13 days | Significant T cell-dependent anti-tumor activity |

Table 4: In Vivo Cytokine Induction by this compound in Tumor-Bearing Mice

| Cytokine | Dose (mg/kg, i.v.) | Fold Induction (vs. Vehicle) | Time Point |

| IFN-α | 1 | ~10 | 6 hours |

| IFN-β | 1 | ~40 | 6 hours |

| IP-10 (CXCL10) | 1 | ~100 | 6 hours |

| MCP-1 (CCL2) | 1 | ~15 | 6 hours |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound exhibits dose-proportional plasma exposure and achieves higher concentrations in tumor tissue compared to plasma.

Table 5: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions |

| Plasma Half-life (t½) | ~1.4 hours | Single i.v. dose (up to 14 mg/kg) |

| Tumor-to-Plasma Ratio | >1 | At 6 hours post-dose |

| Dose Proportionality | Yes | 0.025 - 2 mg/kg |

Preclinical Safety and Toxicology

In preclinical studies, this compound was reported to be well-tolerated in mice at doses that demonstrated anti-tumor efficacy. However, detailed public data from formal IND-enabling toxicology studies are limited. As a systemic STING agonist, potential toxicities could be related to an over-exuberant inflammatory response, leading to cytokine release syndrome. Standard preclinical safety evaluations for a systemically administered immuno-oncology agent would typically include single- and repeat-dose toxicology studies in two species (one rodent, one non-rodent), safety pharmacology assessments (cardiovascular, respiratory, and central nervous system), and genotoxicity studies.

Experimental Protocols

In Vitro STING Activation Assay (HEK293T Reporter Assay)

This protocol describes the methodology to assess the activation of the STING pathway by this compound using a HEK293T cell line stably expressing a secretable luciferase reporter gene under the control of an IRF-inducible promoter.

Caption: Workflow for in vitro STING activation assay.

Methodology:

-

Cell Culture: HEK293T cells stably expressing an ISG-luciferase reporter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Plating: Cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.

-

Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound.

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luminescence Measurement: After incubation, an aliquot of the cell culture supernatant is transferred to a white-walled 96-well plate. QUANTI-Luc™ reagent is added to each well, and luminescence is immediately measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Dendritic Cell Activation Assay (Flow Cytometry)

This protocol outlines the procedure for assessing the activation of bone marrow-derived dendritic cells (BMDCs) by this compound through the analysis of the co-stimulatory molecule CD86 by flow cytometry.

Caption: Workflow for in vitro dendritic cell activation assay.

Methodology:

-

BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of GM-CSF.

-

Cell Culture: Cells are cultured for 7-9 days, with media changes every 2-3 days, to allow for differentiation into immature BMDCs.

-

Treatment: Immature BMDCs are harvested and seeded in a 24-well plate at a density of 1 x 10^6 cells/well. The cells are then treated with various concentrations of this compound for 24 hours.

-

Staining: After incubation, cells are harvested and stained with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (an activation marker). A viability dye is also included to exclude dead cells.

-

Flow Cytometry: The expression of CD86 on the surface of CD11c+ cells is quantified using a flow cytometer.

-

Data Analysis: The percentage of CD86+ cells or the mean fluorescence intensity of CD86 is determined for each treatment group. The EC50 is calculated from the dose-response curve.

Western Blot Analysis of STING Pathway Activation

This protocol details the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in cell lysates following treatment with this compound as a measure of STING pathway activation.

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for pTBK1 (Ser172) and pIRF3 (Ser396).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: The membrane is stripped and re-probed with antibodies against total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Syngeneic Mouse Tumor Model Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Methodology:

-

Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with a suspension of A20 lymphoma cells.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered intravenously according to the specified dosing schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Primary efficacy endpoints typically include tumor growth inhibition (TGI) and overall survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Conclusion

This compound is a potent, systemically available STING agonist that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, involving the activation of the STING-TBK1-IRF3 signaling pathway and subsequent induction of a robust innate and adaptive immune response, positions it as a promising candidate for cancer immunotherapy. The data presented in this technical guide provide a comprehensive overview of the preclinical pharmacology of this compound, supporting its continued clinical development.

References

- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Dazostinag Disodium (TAK-676): A Technical Guide to a Novel STING Agonist in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag disodium, also known as TAK-676, is a novel, synthetic Stimulator of Interferon Genes (STING) agonist designed for systemic intravenous administration.[1][2] In the landscape of cancer immunotherapy, targeting the innate immune system presents a promising strategy to overcome resistance to existing treatments, particularly in tumors with an inadequate T-cell response.[1][2] Dazostinag activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This activation bridges the innate and adaptive immune responses, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, thereby fostering a robust anti-tumor immune response. Preclinical and clinical studies are currently underway to evaluate the safety and efficacy of dazostinag as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy.

Mechanism of Action: The STING Signaling Pathway

Dazostinag functions as a direct agonist of the STING protein (also known as TMEM173), a transmembrane protein primarily localized in the endoplasmic reticulum. The activation of the STING pathway by dazostinag initiates a signaling cascade that culminates in the production of type I IFNs and other inflammatory cytokines.

The key steps in the dazostinag-mediated activation of the STING pathway are as follows:

-

Binding and Activation: Dazostinag binds to the STING protein, inducing a conformational change that leads to its activation.

-

Translocation and TBK1 Recruitment: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This leads to the transcription of genes encoding type I IFNs (such as IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

-

Immune Cell Activation: The secreted type I IFNs can then act in an autocrine or paracrine manner to activate various immune cells, including dendritic cells, NK cells, and T cells, leading to an anti-tumor immune response.

Preclinical and Clinical Data

In Vitro Activity

Dazostinag has demonstrated potent activation of the STING pathway and downstream immune responses in various in vitro models.

| Cell Type | Assay | Parameter | Value | Reference |

| Mouse BM-derived Dendritic Cells (BMDC) | Immune Cell Activation | EC50 | 0.32 µM | |

| Mouse Monocyte-derived Dendritic Cells (MoDC) | Immune Cell Activation | EC50 | 1.27 µM | |

| Mouse Natural Killer (NK) Cells | Immune Cell Activation | EC50 | 0.271 µM | |

| Mouse CD8+ T Cells | Immune Cell Activation | EC50 | 0.216 µM | |

| Mouse CD4+ T Cells | Immune Cell Activation | EC50 | 0.249 µM | |

| THP1-Dual human AML cells | STING-TBK1-IRF3 Pathway Activation | Dose-dependent activation | 1.1, 3.3, and 10 µM | |

| CT26.WT cells | STING-TBK1-IRF3 Pathway Activation | Dose-dependent activation | 1.1, 3.3, and 10 µM |

In Vivo Preclinical Data

Studies in syngeneic mouse tumor models have shown that intravenous administration of dazostinag leads to significant anti-tumor activity.

| Animal Model | Tumor Model | Dazostinag Dose | Dosing Schedule | Key Findings | Reference |

| BALB/c mice | A20 syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d | i.v.; 13 days | Significant T cell-dependent in vivo antitumor activity. | |

| BALB/c mice | CT26.WT syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d | i.v.; 13 days | Induced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME. | |

| C57BL/6J mice | B16F10_WT melanoma | Not specified | Not specified | Antitumor activity is dependent on STING expression in host immune cells. |

Clinical Trial Data

Dazostinag is being investigated in several clinical trials, both as a monotherapy and in combination with other agents. The iintune-1 study (NCT04420884) is a key Phase 1/2 trial evaluating its safety, pharmacokinetics, and anti-tumor activity.

| Clinical Trial | Phase | Treatment Arms | Key Findings | Reference |

| iintune-1 (NCT04420884) | Phase 1/2 | Dazostinag Monotherapy (0.1 to 14 mg weekly, IV) | Dose-responsive induction of STING gene signature and IFN-γ. | |

| iintune-1 (NCT04420884) | Phase 1/2 | Dazostinag (0.1 to 14 mg weekly, IV) + Pembrolizumab (200 mg Q3W, IV) | Enhanced peripheral anti-tumor immune cell activity and CD8 T-cell tumor infiltration. Overall response rate of 34.5% in the HNSCC expansion cohort. | |

| NCT04541108 | Phase 0 | Intratumoral microdosing of Dazostinag (max 1.68 µg) +/- chemotherapy | Induced Type 1 IFN signaling and shifted macrophage polarization to a proinflammatory phenotype at 24 hours. | |

| NCT04879849 | Phase 1 | Dazostinag + Pembrolizumab + Radiotherapy | Investigating safety and preliminary antitumor activity in NSCLC, TNBC, or SCCHN. |

Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of dazostinag.

| Population | Dose | Parameter | Value | Reference |

| Mice | 0.025-2 mg/kg (single i.v. dose) | Pharmacokinetics | Dose-proportional plasma pharmacokinetics, higher exposure in tumor. | |

| Human (Phase 1) | Up to 14 mg | Terminal Half-life | 1.4 ± 0.75 hours |

Experimental Protocols and Methodologies

This section outlines the key experimental designs and methodologies employed in the research of dazostinag.

In Vitro Immune Cell Activation Assays

-

Objective: To determine the potency of dazostinag in activating various immune cell populations.

-

Methodology:

-

Isolation of primary immune cells (e.g., bone marrow-derived dendritic cells, splenocytes for NK and T cells) from mice.

-

Culture of immune cells in appropriate media.

-

Treatment with a dose range of dazostinag (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).

-

Assessment of cell activation markers (e.g., CD86 on DCs, IFN-γ production by NK and T cells) by flow cytometry or ELISA.

-

Calculation of EC50 values from dose-response curves.

-

Western Blot for STING Pathway Activation

-

Objective: To confirm that dazostinag activates the STING signaling cascade.

-

Methodology:

-

Culture of relevant cell lines (e.g., THP1-Dual, CT26.WT).

-

Treatment with dazostinag at various concentrations and time points.

-

Lysis of cells and quantification of protein concentration.

-

Separation of proteins by SDS-PAGE and transfer to a membrane.

-

Probing the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

-

Detection with secondary antibodies and visualization of protein bands.

-

Syngeneic Mouse Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of dazostinag.

-

Methodology:

-

Implantation of murine tumor cells (e.g., CT26 colon carcinoma, A20 lymphoma) into immunocompetent syngeneic mice (e.g., BALB/c).

-

Once tumors are established, treatment with dazostinag via intravenous injection at specified doses and schedules.

-

Monitoring of tumor growth over time.

-

At the end of the study, tumors and lymphoid tissues can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

-

References

- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Dazostinag Disodium: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (formerly TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by this compound initiates a cascade of signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines. This leads to the robust activation of dendritic cells, natural killer (NK) cells, and T cells, thereby promoting a potent anti-tumor immune response. This document provides an in-depth technical guide to the discovery, synthesis, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the growing understanding of the STING pathway's role in cancer immunotherapy. The STING pathway is a key sensor of cytosolic DNA, which can be a sign of cellular damage or viral infection, both of which are relevant in the context of cancer. Upon activation, STING triggers a potent innate immune response, which in turn bridges to an adaptive anti-tumor response.[1] Early STING agonists were limited by their requirement for intratumoral injection. This compound was developed as a systemically available STING agonist to overcome this limitation, allowing for the treatment of a broader range of metastatic and inaccessible tumors.[2]

Chemical Synthesis

The detailed chemical synthesis and characterization of this compound have been described in the supplementary materials of the publication "TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies" in Cancer Research Communications.[3] The synthesis is a multi-step process, the specifics of which are proprietary and detailed within the aforementioned publication's supplementary data. Researchers are directed to this source for the complete, replicable protocol.

Mechanism of Action

This compound functions as a direct agonist of the STING protein. Its binding to STING induces a conformational change in the protein, leading to its activation and downstream signaling.

STING Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade:

Quantitative Data

The preclinical development of this compound generated a significant amount of quantitative data, summarized below for clarity and comparison.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Readout | EC50 (µM) | Reference |

| STING-dependent IFN-β Induction | THP1-Dual™ Cells | IFN-β Reporter | Not explicitly stated, but dose-dependent activation observed from 1.1 µM | [4] |

| Immune Cell Activation | Mouse BM-derived Dendritic Cells (BMDC) | Activation Marker Expression | 0.32 | [4] |

| Immune Cell Activation | Human Monocyte-derived Dendritic Cells (MoDC) | Activation Marker Expression | 1.27 | |

| Immune Cell Activation | Mouse Natural Killer (NK) Cells | Activation Marker Expression | 0.271 | |

| Immune Cell Activation | Mouse CD8+ T Cells | Activation Marker Expression | 0.216 | |

| Immune Cell Activation | Mouse CD4+ T Cells | Activation Marker Expression | 0.249 |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dose (mg/kg, i.v.) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor-to-Plasma Ratio | Reference |

| 0.3 | 1,020 | 1,230 | >1 | |

| 1 | 3,450 | 4,210 | >1 | |

| 3 | 10,600 | 13,000 | >1 |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the supplementary methods of Cunniff et al., 2022.

STING Pathway Activation Assay (in THP1-Dual™ Cells)

Objective: To determine the ability of this compound to activate the STING pathway, leading to the induction of an IFN-β reporter gene.

Workflow:

Methodology:

-

Cell Culture: THP1-Dual™ cells, which are engineered with a secreted luciferase reporter under the control of an IFN-β minimal promoter, are cultured according to the manufacturer's instructions.

-

Plating: Cells are seeded into 96-well plates at a density of 100,000 cells per well.

-

Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control is also included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

-

Detection: The supernatant is collected, and QUANTI-Luc™ reagent is added according to the manufacturer's protocol.

-

Measurement: Luminescence, indicative of IFN-β promoter activity, is measured using a luminometer.

In Vivo Antitumor Activity in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice bearing syngeneic tumors.

Workflow:

Methodology:

-

Animal Models: BALB/c mice are typically used for the CT26 colon carcinoma model.

-

Tumor Cell Implantation: A suspension of CT26 tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered intravenously at various dose levels. The control group receives a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition in the treated groups is calculated.

Conclusion

This compound is a promising, systemically active STING agonist with a well-defined mechanism of action and demonstrated preclinical efficacy. The data presented in this whitepaper, including its in vitro and in vivo activity, provide a strong rationale for its ongoing clinical development. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. Further investigation into the full clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

References

- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Dazostinag Disodium: A Technical Guide to its Impact on Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazostinag disodium (TAK-676) is a potent, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2][3] By activating the STING signaling pathway, dazostinag initiates a cascade of downstream events that lead to the production of type I interferons and other pro-inflammatory cytokines. This activity modulates the tumor microenvironment, shifting it from an immune-suppressive to a pro-inflammatory state, and activates key innate immune cells, including dendritic cells, natural killer cells, and macrophages.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various innate immune cells, and detailed experimental protocols for assessing its activity.

Mechanism of Action: STING Pathway Activation

Dazostinag functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein that plays a pivotal role in the innate immune response to cytosolic DNA.[2] Upon binding, dazostinag induces a conformational change in the STING protein, leading to its activation. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Activated TBK1 phosphorylates IRF3, which then dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β).

The activation of the STING pathway by dazostinag has been shown to be dose-dependent in both murine and human cell lines. This leads to the production of pro-inflammatory cytokines and enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately bridging the innate and adaptive immune responses.

Effects on Innate Immune Cells

Dazostinag has been demonstrated to activate a variety of innate immune cells, contributing to a robust anti-tumor immune response.

Macrophage Polarization

In the tumor microenvironment, dazostinag promotes a shift in macrophage polarization from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This is characterized by an increase in the expression of CD86, a marker for M1 macrophages, and a decrease in the M2 marker CD163. This repolarization enhances the anti-tumor functions of macrophages.

Dendritic Cell and Natural Killer Cell Activation

Dazostinag promotes the activation of dendritic cells (DCs) and natural killer (NK) cells. Activated DCs are crucial for antigen presentation and the subsequent activation of the adaptive immune system, particularly CD8+ T cells. Activated NK cells contribute directly to tumor cell lysis.

Quantitative Data

The following tables summarize the quantitative data available for the activity of this compound.

Table 1: In Vitro Immune Cell Activation by this compound

| Cell Type | Parameter | EC50 (µM) | Time Point |

| Mouse BM-derived Dendritic Cells (BMDC) | Activation | 0.32 | 24 h |

| Human Monocyte-derived Dendritic Cells (MoDC) | Activation | 1.27 | 24 h |

| Natural Killer (NK) Cells | Activation | 0.271 | 24 h |

| CD8+ T Cells | Activation | 0.216 | 24 h |

| CD4+ T Cells | Activation | 0.249 | 24 h |

Table 2: Dose-Dependent Activation of STING Pathway

| Cell Line | Concentration (µM) | Effect | Time Point |

| THP1-Dual human AML cells | 1.1, 3.3, 10 | Dose-dependent activation of STING-TBK1-IRF3 pathway | 2 h |

| CT26.WT cells | 1.1, 3.3, 10 | Dose-dependent activation of STING-TBK1-IRF3 pathway | 2 h |

Experimental Protocols

In Vitro STING Pathway Activation Assay

-

Cell Lines: THP1-Dual™ ISG cells (InvivoGen) or CT26 murine colon carcinoma cells.

-

Methodology:

-

Seed cells in a 96-well plate at an appropriate density.

-

The following day, treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for 2 hours.

-

Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 and IRF3. Use antibodies specific for total and phosphorylated forms of these proteins.

-

Alternatively, for THP1-Dual™ cells, measure the activity of secreted Lucia luciferase as a reporter for IRF3/7 activity according to the manufacturer's protocol.

-

In Vitro Immune Cell Activation Assay

-

Cells: Mouse bone marrow-derived dendritic cells (BMDCs), human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs), NK cells, CD8+ T cells, and CD4+ T cells.

-

Methodology:

-

Isolate and culture the desired immune cell population.

-

Treat the cells with a range of this compound concentrations (e.g., 0-1 µM) for 24 hours.

-

Assess cell activation by flow cytometry using antibodies against activation markers such as CD86, CD69, or others appropriate for the cell type.

-

Calculate the EC50 value from the dose-response curve.

-

In Situ Analysis of the Tumor Microenvironment

-

Model: Patients with head and neck squamous cell carcinoma (HNSCC).

-

Methodology:

-

Administer intratumoral microdoses of dazostinag (e.g., maximum dose of 1.68 μg in a 0.05 mg/mL solution) 24, 48, 72, or 96 hours prior to surgical resection.

-

After resection, prepare tumor samples for analysis.

-

Perform immunohistochemistry (IHC) using antibodies against markers of interest, such as CD68, CD86, and CD163 for macrophage polarization.

-

Perform in situ hybridization (ISH) to detect the expression of genes such as IFN-β1, ISG15, CXCL9, and CXCL10.

-

Utilize spatial profiling technologies like GeoMx Digital Spatial Profiler and CosMx Spatial Molecular Imager for a more detailed analysis of cellular responses within the native tumor microenvironment.

-

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through the STING pathway. Its ability to induce type I interferons, activate key innate immune cells, and remodel the tumor microenvironment underscores its potential as a therapeutic agent in oncology. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Core Pharmacology of Dazostinag Disodium (TAK-676)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available data on Dazostinag disodium. A classical Structural Activity Relationship (SAR) study involving a series of chemical analogs and their corresponding biological activities has not been identified in the public domain. Therefore, this guide focuses on the core structural features, mechanism of action, and pharmacological profile of this compound itself.

Introduction

This compound (also known as TAK-676) is a novel, synthetic, cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] It is under investigation for its potential immuno-activating and antineoplastic activities, particularly in the context of advanced or metastatic solid tumors.[4][5] Dazostinag is designed for systemic delivery and functions by activating the STING signaling pathway, which plays a crucial role in the innate immune system's ability to detect and respond to cytosolic DNA, thereby bridging innate and adaptive immunity to mount an anti-tumor response.

Structurally, Dazostinag is a complex molecule with the chemical formula C₂₁H₂₀F₂N₈Na₂O₁₀P₂S₂ and a molecular weight of 754.48 g/mol . Its design as a cyclic dinucleotide is key to its function as a STING agonist. Dazostinag has also been explored as a payload for antibody-drug conjugates (ADCs), combining the targeted delivery of monoclonal antibodies with the potent immune-stimulating activity of a STING agonist.

Mechanism of Action: STING Pathway Activation

Dazostinag exerts its therapeutic effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. This binding event initiates a signaling cascade that results in the production of pro-inflammatory cytokines, most notably type I interferons (IFNs).

The key steps in the Dazostinag-mediated activation of the STING pathway are as follows:

-

Binding and Conformational Change: Dazostinag binds to the ligand-binding domain of the STING dimer, inducing a conformational change.

-

Translocation and TBK1 Recruitment: The activated STING complex translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates Tank-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates into the nucleus.

-

Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.

-

Immune Cell Activation: The secreted type I interferons then act in an autocrine and paracrine manner to activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response. This includes enhanced antigen presentation by DCs, leading to the priming and activation of tumor-specific CD8+ T cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of Dazostinag

| Cell Type / Assay | Parameter | Value | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Activation EC₅₀ | 0.32 µM | |

| Mouse Monocyte-Derived Dendritic Cells (MoDC) | Activation EC₅₀ | 1.27 µM | |

| Mouse Natural Killer (NK) Cells | Activation EC₅₀ | 0.271 µM | |

| Mouse CD8⁺ T Cells | Activation EC₅₀ | 0.216 µM | |

| Mouse CD4⁺ T Cells | Activation EC₅₀ | 0.249 µM | |

| THP1 cells (human STING R232 variant) | Guanylyl cyclase C (GCC) Activation EC₅₀ | 0.068 nM |

Table 2: In Vivo Pharmacokinetics and Stability of Dazostinag

| Species/Matrix | Parameter | Dose/Concentration | Value | Reference |

| Balb/C Mice (bearing CT26-GCC tumors) | Terminal Half-life (t₁/₂) | 0.1 mg/kg (single dose) | 33 hours | |

| Balb/C Mice (bearing CT26-GCC tumors) | AUC (last) | 0.1 mg/kg (single dose) | 51432 h·nM | |

| Human, Primate, and Mouse Plasma | Stability | 10 µg/mL | Stable for 96 hours | |

| Rat Liver Tritosomes | Half-life (t₁/₂) | 121 µM | 2.4 hours |

Experimental Protocols

Detailed experimental protocols for Dazostinag are proprietary. However, based on published studies, the following outlines general methodologies for evaluating STING agonists.

In Vitro STING Activation Assay

This protocol describes a general method for measuring STING pathway activation using a reporter cell line.

-

Cell Line: THP1-Dual™ cells, which are human monocytic cells engineered with a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter, are commonly used.

-

Cell Seeding: Cells are seeded at an appropriate density (e.g., 100,000 cells/well) in a 96-well plate and incubated.

-

Compound Preparation: this compound is serially diluted in a suitable cell culture medium.

-

Cell Treatment: The diluted compound is added to the cells and incubated for a period sufficient to induce gene expression (e.g., 18-24 hours).

-

Signal Readout: A luciferase assay reagent is added to each well, and the resulting luminescence, which is proportional to STING activation, is measured using a luminometer.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse model.

-

Animal Model: Standard laboratory mouse strains such as BALB/c or C57BL/6 are used.

-

Tumor Implantation: A suspension of a syngeneic tumor cell line (e.g., CT26 colon carcinoma or A20 lymphoma) is subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined average volume (e.g., 50-100 mm³). Tumor volume is measured regularly with calipers.

-

Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. Dazostinag, formulated in a suitable vehicle, is administered via a clinically relevant route, such as intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose regimen (e.g., 1 mg/kg/day for 13 days).

Conclusion

This compound is a potent, systemically available STING agonist that activates both innate and adaptive immunity. Its mechanism of action, centered on the robust induction of type I interferons, leads to a profound remodeling of the tumor microenvironment and the generation of a durable anti-tumor T-cell response. The quantitative data from preclinical studies demonstrate its activity at nanomolar to micromolar concentrations in vitro and a favorable pharmacokinetic profile in vivo. While a detailed structural activity relationship for a series of analogs is not publicly available, the core structure of Dazostinag as a synthetic cyclic dinucleotide is fundamental to its potent agonist activity. Ongoing clinical trials will further elucidate its therapeutic potential in treating various solid tumors.

References

Dazostinag Disodium as an Antibody-Drug Conjugate Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality in oncology, traditionally leveraging highly potent cytotoxic agents. A new frontier in ADC development involves the use of immunomodulatory payloads to activate the patient's own immune system against tumors. Dazostinag disodium (also known as TAK-676), a potent Stimulator of Interferon Genes (STING) agonist, represents a promising payload in this class. By targeting dazostinag to the tumor microenvironment (TME) via a monoclonal antibody, it is possible to induce a robust, localized anti-tumor immune response, potentially overcoming the limitations of systemic STING agonist administration. This technical guide provides an in-depth overview of dazostinag as an ADC payload, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its evaluation.

Introduction to this compound

This compound is a synthetic cyclic dinucleotide STING agonist.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[2] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the activation and recruitment of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) into the TME, leading to a potent, T-cell dependent anti-tumor response.[4]

As a standalone agent, dazostinag has shown the ability to induce complete tumor regressions and durable T-cell memory in preclinical models. However, systemic administration of STING agonists can be associated with systemic cytokine release and potential toxicities. Conjugating dazostinag to a tumor-targeting antibody offers a strategy to increase its therapeutic index by concentrating its immunostimulatory activity within the tumor.

Mechanism of Action of a Dazostinag-ADC

A dazostinag-based ADC combines the tumor-targeting specificity of a monoclonal antibody with the immune-activating power of the STING agonist payload. The general mechanism is as follows:

-

Targeting and Binding: The ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Payload Release: The ADC is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker connecting the antibody to dazostinag is cleaved by lysosomal enzymes (e.g., Cathepsin B for a Val-Ala linker).

-

STING Pathway Activation: The released dazostinag enters the cytoplasm of the tumor cell or can be released into the TME upon tumor cell death. Dazostinag then binds to and activates the STING protein located on the endoplasmic reticulum of tumor-infiltrating immune cells (e.g., dendritic cells).

-

Immune Response Cascade: STING activation triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons and other cytokines. This initiates a pro-inflammatory cascade, activating dendritic cells, enhancing antigen presentation, and promoting the recruitment and activation of tumor-killing CD8+ T cells and NK cells.

Quantitative Data Summary

The following tables summarize key quantitative data for dazostinag and related ADCs from preclinical and clinical studies.

Table 1: In Vitro Activity of Dazostinag

| Parameter | Cell Line / System | Value | Reference(s) |

|---|---|---|---|

| NK Cell Activation (EC50) | Not Specified | 0.271 µM | |

| CD4+ T Cell Activation (EC50) | Not Specified | 0.249 µM | |

| CD8+ T Cell Activation (EC50) | Not Specified | 0.216 µM |

| STING Pathway Activation | THP1-Dual, CT26 cells | Dose-dependent at 1.1, 3.3, 10 µM | |

Table 2: Preclinical Pharmacokinetics of Dazostinag

| Species | Dose & Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Mouse (BALB/c) | 0.025 - 2 mg/kg; i.v. | PK | Dose-proportional |

| Mouse (BALB/c) | Not Specified | Tumor Exposure | Higher than plasma | |

Table 3: In Vivo Antitumor Activity of Dazostinag

| Tumor Model | Species | Dose & Route | Outcome | Reference(s) |

|---|---|---|---|---|

| A20 Syngeneic | BALB/c Mice | 1 mg/kg or 2 mg/kg; i.v. | Significant antitumor activity | |

| CT26.WT Syngeneic | BALB/c Mice | 1 mg/kg or 2 mg/kg; i.v. | Significant antitumor activity |

| CT26, A20, B16F10 | Mice | 0.3, 1.0, 2.0 mg/kg; i.v. | Tumor growth inhibition | |

Table 4: Clinical Trial Data for Dazostinag (TAK-676)

| Study ID | Phase | Indication | Treatment | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| NCT04420884 | I/II | Advanced/Metastatic Solid Tumors | Dazostinag (0.1 - 14 mg) +/- Pembrolizumab | Manageable safety profile |

| Phase 0 (CIVO) | 0 | HNSCC | Dazostinag (0.05 mg/mL intratumoral) | Induced Type 1 IFN signaling and T-cell enrichment | |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of dazostinag as an ADC payload. These are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.

ADC Synthesis and Characterization (Example: Cysteine Conjugation)

This protocol describes a general method for conjugating a maleimide-functionalized dazostinag-linker to a monoclonal antibody via reduced interchain cysteines.

References

- 1. Facebook [cancer.gov]

- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. benchchem.com [benchchem.com]

- 4. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

early-phase clinical trial data for Dazostinag disodium

An In-depth Technical Guide to Early-Phase Clinical Trial Data for Dazostinag Disodium (TAK-676)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TAK-676) is a novel, synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical and preclinical data indicate that dazostinag potently activates innate and adaptive immune responses, demonstrating anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the available early-phase data, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of dazostinag.

Mechanism of Action: STING Pathway Activation

Dazostinag functions by directly binding to and activating the STING protein, a critical component of the innate immune system that detects cytosolic DNA. This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]

Below is a diagram illustrating the STING signaling pathway activated by dazostinag.

Caption: Dazostinag-mediated STING signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early-phase clinical studies of dazostinag.

Table 1: Preclinical In Vitro Immune Cell Activation

Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs), monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.

| Cell Type | Parameter | Value (µM) |

| MoDC | Activation EC₅₀ | 1.27[1] |

| BMDC | Activation EC₅₀ | 0.32[1] |

| NK Cells | Activation EC₅₀ | 0.271 |

| CD8⁺ T Cells | Activation EC₅₀ | 0.216 |

| CD4⁺ T Cells | Activation EC₅₀ | 0.249 |

Table 2: Phase 1 Human Pharmacokinetics (iintune-1, NCT04420884)

Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or metastatic solid tumors.

| Parameter | Value | Dose Range |

| Terminal Half-life (t½) | 1.4 ± 0.75 hours | Up to 14 mg |

| Accumulation | None observed between cycles | Up to 14 mg |

Table 3: Phase 1 Human Pharmacodynamics (iintune-1, NCT04420884)

Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.